2,4-Difluorophenyl isothiocyanate

Catalog No.
S1484308
CAS No.
141106-52-7
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenyl isothiocyanate

CAS Number

141106-52-7

Product Name

2,4-Difluorophenyl isothiocyanate

IUPAC Name

2,4-difluoro-1-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

ABGGPKIFVAIRGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synonyms

2,4-Difluoro-1-isothiocyanato-benzene;

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synthesis of N,N-disubstituted S,N'-diarylisothioureas

DFPITC has been employed in the synthesis of N,N-disubstituted S,N'-diarylisothioureas. These compounds possess interesting biological properties and can be further modified to create novel drug candidates []. The reaction between DFPITC and primary amines leads to the formation of the desired isothiourea derivatives.

Modification of Functional Groups

DFPITC can modify various functional groups present in molecules, including:

  • Hydroxyl groups: DFPITC reacts with hydroxyl groups to form thiocarbamate derivatives. This modification can be used to protect hydroxyl groups during other synthetic transformations or to introduce new functionalities into molecules [].
  • Amine groups: Similar to hydroxyl groups, DFPITC reacts with amine groups to form thiourea derivatives. This reaction can be used to introduce a fluorinated phenyl group onto amine-containing molecules or to create new bioconjugates for various applications [].
  • Epoxide groups: DFPITC can ring-open epoxide functionalities, leading to the formation of beta-hydroxysulfides. This reaction can be used to introduce new functionalities into molecules containing epoxide groups and modify their properties [].

Molecular Structure Analysis

The key feature of DFPITC is its molecular structure (C7H3F2NS) []. It consists of a benzene ring with fluorine atoms at positions 2 and 4. Attached to this ring is an isothiocyanate group (NCS), which includes a carbon, nitrogen, and sulfur atom bonded together. This functional group is known for its reactivity towards amines and alcohols [].


Chemical Reactions Analysis

  • Thiolation: DFPITC can react with primary amines (R-NH2) and secondary amines (R2N-H) to form N-substituted thioureas (R-N=C=S-N(H)-C6H3F2). This reaction is useful for modifying biomolecules containing amine groups.

Balanced chemical equation for reaction with a primary amine:

R-NH2 + C7H3F2NCS -> R-N=C=S-N(H)-C6H3F2 (where R is an organic group)

  • Hydrolysis: Under strong acidic or basic conditions, DFPITC might undergo hydrolysis to form 2,4-difluoroaniline (C6H4F2NH2) and thiocyanic acid (HSCN) [].

Note

These are predicted reactions based on the functional group. Experimental verification and specific conditions for these reactions might be necessary.


Physical And Chemical Properties Analysis

  • Physical state: Likely a liquid at room temperature [].
  • Melting point and boiling point: Data unavailable.
  • Solubility: Potentially soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide due to the aromatic ring. Solubility in water is likely limited due to the presence of the polar isothiocyanate group.
  • Stability: Isothiocyanates can be moisture sensitive and decompose over time. DFPITC might exhibit similar behavior [].

Mechanism of Action (Unknown)

  • Toxicity: Isothiocyanates can be irritating to the skin, eyes, and respiratory system []. DFPITC might exhibit similar properties.
  • Flammability: Organic compounds containing aromatic rings can be flammable. DFPITC might have similar flammability characteristics.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-09-18

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